Permethrin
Overview
Description
Permethrin is a synthetic chemical compound belonging to the pyrethroid family. It is widely used as an insecticide and acaricide, effective against a broad range of pests including lice, ticks, fleas, mites, and other arthropods . This compound is known for its stability and long-lasting effects, making it a popular choice in both agricultural and domestic settings .
Mechanism of Action
Target of Action
Permethrin, a synthetic pyrethroid insecticide, primarily targets the sodium channel protein type 1 subunit alpha in humans . This protein plays a crucial role in the propagation and generation of action potentials in neurons .
Mode of Action
This compound acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests, which are the consequences of this disturbance . Essentially, this compound interferes with the normal functioning of the nervous system in pests, leading to their paralysis and eventual death .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found that a bacterial strain, Acinetobacter baumannii ZH-14, can degrade this compound via partial hydrolysis pathways . High-performance liquid chromatography and gas chromatography-mass spectrometry identified 3-phenoxybenzenemethanol and 3-phenoxybenzaldehyde as the major intermediate metabolites of the this compound degradation pathway .
Pharmacokinetics
This compound exhibits low water solubility, low volatility, a high octanol-water partition coefficient, and a high affinity for soil and sediment, making it generally immobile in soil . At acidic and neutral pHs, this compound is relatively stable, but it will hydrolyze slowly under alkaline conditions . The elimination of this compound and its metabolites occurs mainly through urinary excretion .
Result of Action
This compound’s action results in several molecular and cellular effects. It causes dose-dependent neurotoxicity on the morphology, neurochemistry, and oxidative status of different brain regions, which could affect behavioral performance and other neurological functions . This compound exposure also leads to cognitive deficits, reduced locomotor activities, degenerative changes in the microarchitecture at high doses, and the presence of chromatolytic cells at both low and high doses .
Action Environment
Environmental factors significantly influence this compound’s action, efficacy, and stability. Sunlight, for instance, may break down this compound on the soil surface and on the surface of water . This compound is a nonpolar chemical with a high affinity for soil and sediment, making it generally immobile in soil . At acidic and neutral pHs, this compound is relatively stable, but it will hydrolyze slowly under alkaline conditions .
Biochemical Analysis
Biochemical Properties
Permethrin produces toxicity through targeting the important site of sodium channels to induce a decrease of the activity of the channels in the nervous system . It is known that this compound interacts with these sodium channels, which are crucial proteins in the nervous system .
Cellular Effects
Long-term low-dose exposure of this compound induces liver and kidney damage in rats . Significant changes including hyperchromatic nuclei swollen in the hepatic parenchymal cells and the swelling proximal tubules in the kidneys were observed in the tissue structures of liver and kidneys . These results indicate that low-dose long-term exposure of this compound can cause chronic toxicity with slight liver and kidney damage .
Molecular Mechanism
This compound exerts its effects at the molecular level by targeting the important site of sodium channels in the nervous system . This interaction with sodium channels leads to a decrease in the activity of these channels .
Temporal Effects in Laboratory Settings
In a study where male Wistar rats were daily administrated orally with this compound (75 mg/kg body weight/day, gavage) for 90 days, significant changes were observed in the tissue structures of liver and kidneys . This indicates that this compound can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages. In a study where rats were exposed to this compound for 90 days, it was found that low-dose long-term exposure can cause chronic toxicity with slight liver and kidney damage .
Metabolic Pathways
It is known that this compound produces toxicity through targeting the important site of sodium channels in the nervous system .
Transport and Distribution
This compound, due to its lipophilic nature, can accumulate in the brain and persist long after exposure . It can be readily adsorbed onto surfaces such as furniture, walls, and carpets .
Subcellular Localization
Due to its lipophilic nature, it can accumulate in the brain and persist long after exposure .
Preparation Methods
Permethrin is synthesized through the esterification of 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid . The process involves mixing this compound and methanol, heating the mixture to a temperature of about 30-65°C, cooling it to 10-15°C, and then adding water to bring the temperature to 0-5°C . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired isomeric ratio and purity of the final product .
Chemical Reactions Analysis
Permethrin undergoes several types of chemical reactions, including:
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and hydrolyzing agents like water and acids . The major products formed from these reactions are typically non-toxic metabolites that are easily excreted from the body .
Scientific Research Applications
Permethrin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Permethrin is often compared with other pyrethroids, such as:
Pyrethrin: A natural insecticide derived from chrysanthemum flowers.
Cythis compound: A synthetic pyrethroid similar to this compound but with a cyano group that enhances its insecticidal properties.
Fenvalerate: Another synthetic pyrethroid that lacks the cyclopropyl ring found in this compound.
This compound’s stability and long-lasting effects make it unique among pyrethroids, providing extended protection against pests .
Properties
IUPAC Name |
(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLPVAHGXHCWKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21Cl2H20O3, C21H20Cl2O3 | |
Record name | PERMETHRIN | |
Source | CAMEO Chemicals | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022292 | |
Record name | Permethrin | |
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Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Permethrin is a pale brown liquid. Relatively water insoluble. Used as an insecticide., Colorless to pale yellow solid or liquid; [Merck Index] Yellow-brown to brown viscous liquid or solid; [ICSC] Solid; mp = 34 deg C; [MSDSonline], Solid, YELLOW-BROWN-TO-BROWN VISCOUS LIQUID OR CRYSTALS. | |
Record name | PERMETHRIN | |
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Record name | Permethrin | |
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Record name | Permethrin | |
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Boiling Point |
>290 °C at 760 mm Hg, BP: 200 °C at 0.1 mm Hg | |
Record name | Permethrin | |
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Solubility |
In water, 0.0111 mg/L at 20 °C, pH 7.0-9.3 (OECD Method 105), In water, 6.00X10-3 mg/L (pH 7, 20 °C); cis-isomers 0.20 mg/L (25 °C); trans-isomers 0.13 mg/L (25 °C), In xylene and hexane >1000, methanol 258 (all in g/kg at 25 °C), Soluble in most organic solvents except ethylene glycol. Soluble in acetone, ethanol, ether, and xylene, In water, 6.00X10-3 mg/ml @ 20 °C., 6.91e-05 g/L, Solubility in water: none | |
Record name | Permethrin | |
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Record name | Permethrin | |
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Density |
1.19 - 1.27 at 20 °C, Relative density (water = 1): 1.2 | |
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Vapor Pressure |
0.00000002 [mmHg], Vapor pressure: cis-isomers 2.9X10-3 mPa at 25 °C, trans-isomers 9.2X10-4 Pa at 25 °C, 5.18X10-8 mm Hg at 25 °C (OECD Method 104), Vapor pressure, Pa at 20 °C: | |
Record name | Permethrin | |
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Mechanism of Action |
Permethrin acts on the nerve cell membrane to disrupt the sodium channel current by which the polarization of the membrane is regulated. Delayed repolarization and paralysis of the pests are the consequences of this disturbance., Permethrin is pediculocidal by disrupting in sodium channel current in the louse's nerve cell membrane; this action causes delayed polarization of the membrane and paralysis of the insect., Like natural pyrethrins, permethrin acts as a neurotoxin by depolarizing nerve cell membranes of parasites. The drug disrupts the sodium channel current by which membrane repolarization is regulated. Delayed repolarization results in paralysis of the nerves in the exoskeletal respiratory muscles of the parasite leading to death., The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Trans- and cis-permethrin were irradiated in sunlight and at gamma>290 nm in hexane, methanol, water and water acetone. Isomerization and ester cleavage occurred primarily. Observed products included monochloropermethrin and the monochlorovinyl acid from cleavage, 3-phenoxybenzyl 3,3-dimethylacrylate, 3-phenoxybenzaldehyde, 3-phenoxybenzoic acid, benzyl alcohol, benzaldehyde, 3-hydroxybenzyl alcohol, benzoic acid, 3-hydroxybenzoic acid, and 3-phenoxybenzyl alcohol., For more Mechanism of Action (Complete) data for PERMETHRIN (10 total), please visit the HSDB record page. | |
Record name | Permethrin | |
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Color/Form |
Colorless crystals to a viscous liquid; Color, white to pale yellow, Pure permethrin cis-isomer forms colorless crystals at room temperature but a mixture of cis and trans isomers normally occurs as a liquid, with its appearance depending on the ratio of isomers. Pure permethrin (40:60) is a colorless, viscous liquid, whereas the technical compound is a yellow to yellow-brown viscous liquid. | |
CAS No. |
52645-53-1, 52341-32-9, 52341-33-0, 93389-07-2 | |
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Record name | Permethrin | |
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Record name | m-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
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Record name | Permethrin | |
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Melting Point |
<20 °C (OECD Method 102), MP: cis-isomers, 63-65 °C; trans-isomers, 44-47 °C, 34 °C, 34-39 °C | |
Record name | Permethrin | |
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URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PERMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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